molecular formula C16H10Cl3NO B2745918 2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide CAS No. 439097-38-8

2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide

Cat. No.: B2745918
CAS No.: 439097-38-8
M. Wt: 338.61
InChI Key: MECKKBALXGYZAM-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide is a halogenated acetamide derivative characterized by a trichloromethyl group attached to an acetamide backbone and a 4-(2-phenylethynyl)phenyl substituent. The phenylethynyl moiety introduces rigidity and extended π-conjugation, which may enhance binding affinity to biological targets or influence material properties in polymer applications .

Properties

IUPAC Name

2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3NO/c17-16(18,19)15(21)20-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECKKBALXGYZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodoacetophenone and phenylacetylene.

    Sonogashira Coupling: The first step involves a Sonogashira coupling reaction between 4-iodoacetophenone and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. This reaction forms the 4-(2-phenylethynyl)acetophenone intermediate.

    Chlorination: The intermediate is then subjected to chlorination using trichloromethyl chloroformate (diphosgene) to introduce the trichloromethyl group, resulting in the formation of this compound.

Industrial Production Methods

While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Additionally, continuous flow reactors and automated systems may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry :
    • Immunomodulatory Effects : Research indicates that compounds with similar structures may exhibit immunomodulatory properties, making them potential candidates for therapeutic development in treating immune-related disorders.
    • Antitumor Activity : The compound's structural analogs have shown promise as antitumor agents, particularly in targeting specific cancer pathways . The trichloroacetamide derivatives are often evaluated for their efficacy against various cancer cell lines.
  • Organic Synthesis :
    • Building Block for Heterocycles : 2,2,2-Trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide serves as a precursor in the synthesis of various heterocyclic compounds. Its alkyne and acetamide functionalities allow for diverse synthetic pathways.
    • Synthesis of Novel Compounds : The compound is utilized in the synthesis of new derivatives that may possess enhanced biological activities or improved pharmacological profiles .
  • Chemical Reactions :
    • The compound can undergo typical reactions associated with amides and halogenated compounds, such as nucleophilic substitutions and coupling reactions. These reactions require careful control of conditions to optimize yields and minimize side reactions.

Case Studies

  • Antitumor Studies :
    • A study evaluated the antitumor effects of trichloroacetamide derivatives on specific cancer cells. Results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting potential for further development as anticancer agents .
  • Synthesis of Analog Compounds :
    • In a recent synthesis project, researchers successfully modified the structure of this compound to create new compounds with enhanced selectivity towards specific biological targets. This work highlights the compound's utility as a versatile building block in medicinal chemistry .

Data Table: Comparison of Biological Activities

Compound NameStructureActivity TypeIC50 (µM)Reference
Trichloroacetamide Derivative AStructure AAntitumor5.0
Trichloroacetamide Derivative BStructure BAntiviral10.0
Trichloroacetamide Derivative CStructure CImmunomodulatory15.0

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules. Additionally, the phenylethynyl group may facilitate binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Trichloroacetamide Derivatives
  • Target Compound: The phenylethynyl group provides a planar, aromatic extension, contrasting with substituents like pyrrole rings (e.g., 9d, 9e) or halogens (e.g., 5-iodo in 9e) in analogs from .
  • Synthesis: Similar to compounds 9a–i (), the target compound could be synthesized via chloroacetylation of a substituted aniline precursor. However, the phenylethynyl group may require specialized coupling reactions (e.g., Sonogashira) for introduction .
Halogenated Acetamides
  • 2-Chloro-N-(4-fluorophenyl)acetamide (): Features a smaller halogen (F) and lacks the trichloromethyl group.
  • 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (): Contains multiple chlorine atoms and a hydroxyethyl group, increasing polarity but also toxicity risks. The phenylethynyl group in the target compound may reduce metabolic instability compared to this analog .

Physical and Spectral Properties

Compound Substituent Melting Point (°C) Key Spectral Data (¹H/¹³C NMR)
Target Compound 4-(2-Phenylethynyl)phenyl Not reported Expected δ ~7.5–8.0 (aromatic H), 166–168 ppm (C=O)
9d : 5-Bromo-2-(pyrrol-1-yl)phenyl Bromo, pyrrole 90 δ 7.8–7.9 (aromatic H), 121.4 ppm (pyrrole C)
9g : 5-Methoxy-2-(pyrrol-1-yl)phenyl Methoxy, pyrrole 67 δ 3.91 (CH₃), 117.4 ppm (pyrrole C)
  • The phenylethynyl group likely raises the melting point compared to 9g (67°C) due to increased rigidity, though lower than 9d (90°C) due to reduced halogen mass .

Biological Activity

2,2,2-Trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide, with the molecular formula C16H10Cl3NO, is a synthetic organic compound notable for its potential biological activities. This compound features a trichloromethyl group and a phenylethynyl group attached to an acetamide backbone, which may influence its interactions with biological systems.

The synthesis of this compound typically involves a Sonogashira coupling reaction followed by chlorination. The initial step combines 4-iodoacetophenone with phenylacetylene in the presence of a palladium catalyst, producing the intermediate 4-(2-phenylethynyl)acetophenone. This intermediate is then chlorinated using trichloromethyl chloroformate to yield the final product.

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets. The trichloromethyl group can undergo metabolic activation, forming reactive intermediates that may interact with cellular macromolecules such as proteins and nucleic acids. Additionally, the phenylethynyl group may facilitate binding to enzymes or receptors, potentially modulating their activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies screening various chloroacetamides have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effects against Gram-negative bacteria like Escherichia coli and yeast species like Candida albicans. The presence of halogenated groups in the phenyl ring enhances lipophilicity, aiding in membrane permeability and thus increasing antimicrobial efficacy .

Anticancer Activity

Preliminary findings suggest potential anticancer properties for this compound. In vitro studies have indicated that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or disrupting cell cycle progression. The specific mechanisms remain to be fully elucidated; however, the reactive intermediates formed during metabolism may play a crucial role in these effects .

Case Studies

  • Antimicrobial Screening : A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. Compounds were tested against E. coli, S. aureus, MRSA, and C. albicans. Results indicated that halogenated derivatives were among the most active due to their favorable physicochemical properties .
  • Anticancer Activity : In another study focusing on benzamide derivatives, compounds structurally related to this compound showed promising results as RET kinase inhibitors in cancer therapy. These compounds exhibited moderate to high potency in inhibiting cell proliferation driven by RET mutations .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
2,2,2-Trifluoro-N-phenylacetamideSimilar structure with trifluoromethylModerate against Gram-positiveLimited data available
N-PhenylacetamideLacks halogen groupsMinimal activityWeak anticancer properties
4-Phenylbut-3-yn-2-oneContains phenylethynyl but no acetamideLow activityPotential anticancer effects

This table illustrates the unique position of this compound due to its distinct functional groups which confer enhanced biological activities compared to structurally similar compounds.

Q & A

Q. What are the common synthetic routes for preparing 2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves a multi-step process, starting with the functionalization of the phenyl ring. Key steps include:

  • Nucleophilic substitution : Reaction of 4-(2-phenylethynyl)aniline with trichloroacetyl chloride under inert conditions (e.g., nitrogen atmosphere) .
  • Solvent selection : Use of aprotic solvents like dichloromethane or acetonitrile to enhance reaction efficiency .
  • Catalyst optimization : Bases such as triethylamine or K2_2CO3_3 are employed to neutralize HCl byproducts .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the acetamide backbone and substituent positions. Aromatic protons appear at δ 7.2–7.8 ppm, while the trichloromethyl group shows distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 386.95) and isotopic clustering due to chlorine atoms .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .

Q. How is the preliminary biological activity of this compound assessed in vitro?

Methodological Answer:

  • Enzyme inhibition assays : Test against targets like kinases or proteases using fluorometric or colorimetric substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cell viability screening : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM .
  • Dose-response curves : Generate IC50_{50} values to quantify potency, ensuring triplicate runs to minimize variability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified phenylethynyl groups (e.g., electron-withdrawing/-donating substituents) to assess electronic effects on activity .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction sites. For example, the trichloromethyl group may enhance hydrophobic binding .
  • In silico docking : Validate SAR hypotheses by docking analogs into target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina .

Q. How should conflicting reports on biological activity (e.g., cytotoxicity vs. efficacy) be resolved?

Methodological Answer:

  • Orthogonal assays : Cross-validate results using diverse methods (e.g., apoptosis via flow cytometry and caspase-3/7 luminescence assays) .
  • Impurity analysis : Characterize batches via LC-MS to rule out byproducts (e.g., dechlorinated derivatives) affecting activity .
  • Dose standardization : Re-test activity across a broader concentration range (0.1–200 μM) to identify non-linear responses .

Q. What role does hydrogen bonding play in the crystal structure, and how does it influence stability?

Methodological Answer:

  • X-ray diffraction analysis : Resolve intermolecular interactions, such as N–H···O bonds between acetamide moieties (bond length ~2.8 Å) .
  • Thermogravimetric analysis (TGA) : Correlate hydrogen-bonding density with thermal decomposition profiles (e.g., higher H-bonding delays melting points) .
  • Solubility studies : Compare polymorphs (e.g., Form I vs. II) in polar/non-polar solvents to assess stability-activity trade-offs .

Q. What computational approaches are suitable for predicting metabolic pathways or toxicity?

Methodological Answer:

  • ADMET prediction : Use tools like SwissADME to forecast cytochrome P450 metabolism, highlighting potential trichloromethyl group oxidation .
  • Molecular dynamics (MD) simulations : Model interactions with hepatic enzymes (e.g., CYP3A4) to predict metabolite formation .
  • Toxicity profiling : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity risks based on structural alerts .

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